molecular formula C10H13Cl2N B1418879 (4-Chlorophenyl)(cyclopropyl)methanamine hydrochloride CAS No. 1185166-47-5

(4-Chlorophenyl)(cyclopropyl)methanamine hydrochloride

Cat. No.: B1418879
CAS No.: 1185166-47-5
M. Wt: 218.12 g/mol
InChI Key: IYHHCTOKERFDLT-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(cyclopropyl)methanamine hydrochloride is a hydrochloride salt of a methanamine derivative featuring a cyclopropyl group and a 4-chlorophenyl substituent.

Properties

IUPAC Name

(4-chlorophenyl)-cyclopropylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN.ClH/c11-9-5-3-8(4-6-9)10(12)7-1-2-7;/h3-7,10H,1-2,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHHCTOKERFDLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=C(C=C2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl)(cyclopropyl)methanamine hydrochloride typically involves the reaction of (4-chlorophenyl)cyclopropyl ketone with methanamine under acidic conditions to form the desired amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid. The reaction conditions often include:

    Solvent: Common solvents include ethanol or methanol.

    Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures.

    Catalysts: Acidic catalysts such as hydrochloric acid are used to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Processing: Depending on the scale, the reaction can be carried out in batch reactors or continuous flow reactors.

    Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(cyclopropyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution Reagents: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) are used in substitution reactions.

Major Products

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohols or secondary amines.

    Substitution Products: Compounds with various functional groups replacing the chlorine atom.

Scientific Research Applications

(4-Chlorophenyl)(cyclopropyl)methanamine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies investigating the effects of amine derivatives on biological systems.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-chlorophenyl)(cyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Key structural analogs differ in the substituents on the phenyl ring or the choice of aromatic system. These modifications influence electronic properties, lipophilicity, and biological activity.

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
(4-Chlorophenyl)(cyclopropyl)methanamine HCl 4-Cl C₁₀H₁₁ClN·HCl ~214.11 (calculated) Target compound; potential receptor modulation
(4-Fluorophenyl)(cyclopropyl)methanamine HCl 4-F C₁₀H₁₁FN·HCl 201.67 Increased metabolic stability vs. Cl
(4-(Trifluoromethyl)phenyl)(cyclopropyl)methanamine HCl 4-CF₃ C₁₁H₁₃ClF₃N 251.68 Enhanced electron-withdrawing effects
(4-Bromophenyl)(cyclopropyl)methanamine HCl 4-Br C₁₀H₁₁BrN·HCl ~258.56 (calculated) Higher lipophilicity; bromine’s steric effects
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl Thiazole ring + 4-Cl C₁₀H₉ClN₂S·HCl 261.17 Heterocyclic system for H-bonding

Stereochemical Variations

Enantiomeric forms of cyclopropylmethylamines exhibit distinct biological activities. For example:

  • (+)-N-(2-Fluorobenzyl)-1-[(1S,2S)-2-(5-fluoro-2-methoxyphenyl)cyclopropyl]methanamine HCl : Shows selective binding to serotonin 2C receptors .
  • (–)-Enantiomer : Reduced activity due to stereochemical mismatch with receptors .

Physicochemical Properties

  • Melting Points : Thiazole derivatives (e.g., [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl) have higher melting points (~268°C) due to crystal packing .
  • Lipophilicity : Bromine and trifluoromethyl groups increase logP values compared to chlorine or fluorine analogs .

Biological Activity

(4-Chlorophenyl)(cyclopropyl)methanamine hydrochloride, also known as (1-(4-Chlorophenyl)cyclopropyl)methanamine hydrochloride, is a compound that has garnered attention in biological research for its potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a phenyl ring substituted with a chlorine atom, contributing to its unique chemical properties. Its molecular formula is C10H12ClNC_{10}H_{12}ClN, and it exists as a hydrochloride salt, enhancing its solubility in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It may function as an agonist or antagonist in various biochemical pathways:

  • Receptor Interaction : The compound has been studied for its affinity towards neurotransmitter receptors, particularly those involved in dopaminergic and adrenergic signaling.
  • Enzyme Modulation : It can influence enzyme activity, potentially affecting metabolic pathways related to neurotransmitter synthesis and degradation.

Pharmacological Applications

Research indicates that this compound exhibits several pharmacological activities:

  • Antidepressant Effects : Preliminary studies suggest potential antidepressant-like effects through modulation of monoamine neurotransmitter systems.
  • Antimicrobial Activity : The compound has shown significant antibacterial properties against various strains of bacteria, including Gram-positive and Gram-negative species.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

  • Study on Antibacterial Activity : A study reported minimum inhibitory concentration (MIC) values for this compound against bacterial strains such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 5.64 to 77.38 µM, indicating moderate antibacterial efficacy .
  • Neuropharmacological Research : Another investigation focused on the compound's effects on dopaminergic pathways, suggesting that it may enhance dopamine release in specific neural circuits, which could be beneficial in treating mood disorders .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
(1-(4-Fluorophenyl)cyclopropyl)methanamineFluorophenylHigher affinity for dopamine receptors
(1-(4-Bromophenyl)cyclopropyl)methanamineBromophenylEnhanced antimicrobial properties
(1-(4-Methylphenyl)cyclopropyl)methanamineMethylphenylIncreased neuroprotective effects

Q & A

Q. Q1. What are the recommended synthetic routes for (4-chlorophenyl)(cyclopropyl)methanamine hydrochloride, and how can reaction conditions be optimized?

The compound is typically synthesized via reductive amination or cyclopropane ring-opening reactions. For example, similar cyclopropylmethylamine derivatives are synthesized using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE) or sodium borohydride (NaBH₄) in methanol (MeOH), with yields dependent on stoichiometric ratios and solvent polarity . Optimization may involve adjusting the equivalents of reducing agents (e.g., 1.5–2.0 equivalents of NaBH(OAc)₃) and reaction times (12–24 hours) to minimize byproducts. Purity can be enhanced via recrystallization in ethanol/water mixtures, as demonstrated for structurally related hydrochlorides .

Q. Q2. What analytical techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : Assigns cyclopropyl protons (δ ~0.8–1.5 ppm) and aromatic protons (δ ~7.2–7.8 ppm) .
  • HRMS (ESI) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₀H₁₂ClN: 182.0735) .
  • Chiral HPLC : Resolves enantiomers if stereocenters are present, using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases .
  • Melting Point Analysis : Confirms purity (e.g., mp ~268°C for related hydrochlorides) .

Advanced Research Questions

Q. Q3. How does the introduction of a cyclopropyl group influence the compound’s biological activity, particularly in serotonin receptor interactions?

Cyclopropyl groups enhance conformational rigidity, which can improve binding selectivity to serotonin receptors (e.g., 5-HT₂C). For instance, N-substituted 2-phenylcyclopropylmethylamines show functional selectivity for 5-HT₂C over 5-HT₂A/2B receptors, attributed to steric and electronic effects of the cyclopropane ring . Computational docking studies suggest the cyclopropyl moiety restricts rotational freedom, stabilizing interactions with transmembrane helices .

Q. Q4. What strategies are effective in resolving data contradictions between computational predictions and experimental results for this compound?

Discrepancies in binding affinity or solubility predictions may arise from force field limitations in modeling cyclopropane rings. To address this:

  • Validate computational models with experimental NMR-derived torsional angles .
  • Compare calculated logP (e.g., ~2.1 via XLogP3) with experimental reverse-phase HPLC retention times .
  • Use isothermal titration calorimetry (ITC) to reconcile theoretical and observed binding thermodynamics .

Q. Q5. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • pH Stability : Conduct accelerated degradation studies (e.g., 1M HCl/NaOH at 40°C for 24 hours) and monitor via LC-MS. Cyclopropyl amines are prone to ring-opening under strongly acidic conditions .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C for related hydrochlorides) .
  • Light Sensitivity : Store in amber vials at -20°C, as UV-Vis spectroscopy shows photodegradation above 300 nm .

Q. Q6. What methodologies are used to study enantiomer-specific pharmacological effects of chiral derivatives?

  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., (S)- or (R)-BINOL) during cyclopropanation .
  • In Vitro Assays : Compare enantiomer activity in receptor binding assays (e.g., radioligand displacement for 5-HT₂C) .
  • Pharmacokinetics : Track enantiomer-specific metabolism using chiral LC-MS/MS in plasma/tissue samples .

Methodological Considerations

Q. Q7. How can researchers design experiments to evaluate the compound’s potential off-target effects in neurological assays?

  • Broad-Spectrum Screening : Use panels like Eurofins CEREP’s SafetyScreen44 to assess affinity for 44+ receptors/transporters .
  • Functional Selectivity Assays : Measure β-arrestin recruitment vs. G-protein activation (e.g., TRUPATH platform) to identify biased signaling .
  • Cross-Reactivity Testing : Test against structurally related receptors (e.g., dopamine D₂, histamine H₁) due to shared pharmacophores .

Q. Q8. What are best practices for handling and storing this compound to ensure data reproducibility?

  • Handling : Use inert atmosphere (N₂/Ar) gloveboxes to prevent hygroscopic degradation .
  • Storage : Maintain at -20°C in desiccated, light-protected containers; monitor purity via quarterly HPLC .
  • Solubility : Prepare fresh solutions in degassed DMSO (<0.1% v/v) for in vitro assays to avoid precipitation .

Data Interpretation Challenges

Q. Q9. How should researchers interpret conflicting cytotoxicity data across cell lines?

Variability may arise from cell-specific metabolic profiles. Mitigate by:

  • Normalizing data to cell viability assays (e.g., MTT/XTT).
  • Testing in isogenic cell lines to control for genetic background .
  • Correlating cytotoxicity with uptake kinetics using radiolabeled compound (³H/¹⁴C) .

Q. Q10. What advanced techniques validate the compound’s proposed mechanism of action in complex biological systems?

  • Cryo-EM : Resolve ligand-receptor complexes at near-atomic resolution .
  • Metabolomics : Track downstream metabolic shifts via LC-QTOF-MS in treated vs. untreated models .
  • In Vivo Imaging : Use PET tracers (e.g., ¹⁸F-labeled analogs) to quantify brain penetration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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